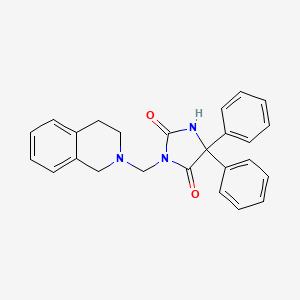

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione

Description

The compound 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione features a 5,5-diphenylimidazolidine-2,4-dione core substituted with a (3,4-dihydroisoquinolin-2(1H)-yl)methyl group. This structure combines the imidazolidine-dione scaffold—known for its presence in bioactive molecules like anticonvulsants—with a dihydroisoquinoline moiety, which may enhance receptor-binding affinity or modulate pharmacokinetic properties.

Properties

CAS No. |

86254-08-2 |

|---|---|

Molecular Formula |

C25H23N3O2 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C25H23N3O2/c29-23-25(21-11-3-1-4-12-21,22-13-5-2-6-14-22)26-24(30)28(23)18-27-16-15-19-9-7-8-10-20(19)17-27/h1-14H,15-18H2,(H,26,30) |

InChI Key |

FHDDSLPICMNTJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the initial formation of the isoquinoline derivative, followed by its reaction with an imidazolidine precursor under specific conditions. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid or FeCl3 .

Industrial Production Methods

Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of tetrahydroisoquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that compounds containing the 3,4-dihydroisoquinoline moiety exhibit several pharmacological properties. These include:

- Antidepressant Activity : The structural features of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl) derivatives suggest potential antidepressant effects through modulation of neurotransmitter systems .

- Neuroprotective Effects : Studies have shown that isoquinoline derivatives can protect neuronal cells from oxidative stress and neurotoxicity, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cancer Research

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Synthesis and Derivatives

Synthetic Applications

The synthesis of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione can be achieved through various chemical reactions including amide-reductive Grignard addition. The ability to modify the imidazolidine structure allows for the creation of numerous derivatives with potentially enhanced biological activity .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound in a model of oxidative stress-induced neuronal damage. The results indicated a significant reduction in markers of oxidative stress and improved neuronal viability compared to controls .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of the compound exhibited cytotoxic effects against various cancer cell lines. The compounds were shown to induce apoptosis through caspase activation pathways, suggesting their potential as therapeutic agents in oncology .

Data Tables

| Application Area | Activity | Mechanism |

|---|---|---|

| Medicinal Chemistry | Antidepressant | Modulation of neurotransmitter systems |

| Cancer Research | Anticancer | Induction of apoptosis in cancer cells |

| Neuroprotection | Neuroprotective | Reduction of oxidative stress markers |

Mechanism of Action

The mechanism of action of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme aldo-keto reductase AKR1C3 by binding to the enzyme’s active site and preventing its normal function. This inhibition can disrupt hormone metabolism, which is beneficial in treating hormone-dependent cancers .

Comparison with Similar Compounds

Structural Analogues of 5,5-Diphenylimidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione core is shared among several derivatives, but substituents significantly influence their properties. Below is a comparative analysis:

Key Observations:

Substituent Effects on Physicochemical Properties: The target compound’s dihydroisoquinolinylmethyl group likely enhances lipophilicity compared to the hexyl or acetylated phenoxy groups in other derivatives. This could improve blood-brain barrier penetration, making it relevant for CNS-targeted therapies. Derivatives with polar substituents (e.g., C8’s acetyl-phenoxy group) exhibit higher melting points (241–257°C), suggesting stronger intermolecular forces compared to alkyl-substituted analogs.

Synthetic Accessibility: The target compound’s synthesis may involve multi-step routes similar to those in EP 4 219 465 A2, where coupling reactions (e.g., amide bond formation) and deprotection steps achieve yields of ~50–93%. In contrast, phenoxy-acetyl derivatives (C8–C10) are synthesized via nucleophilic substitution with moderate yields (53–69%).

Biological Activity: While the target compound’s activity is unspecified, structurally related 5,5-diphenylimidazolidine-2,4-dione derivatives exhibit CNS activity, such as anticonvulsant or neuroprotective effects. The dihydroisoquinoline moiety may further modulate receptor binding, as seen in ligands targeting adrenergic or opioid receptors. Agrochemical analogs like procymidone demonstrate the versatility of the imidazolidine-dione scaffold, though their mechanisms (e.g., fungicidal action) differ from pharmaceutically targeted derivatives.

Molecular Docking and Computational Insights

Though direct docking data for the target compound is absent, Glide docking methods () highlight the importance of substituent flexibility in ligand-receptor interactions. For example:

- In contrast, alkyl chains (e.g., hexyl in ) or acetyl-phenoxy groups (C8–C10) offer greater torsional flexibility, which could enhance entropy-driven binding in some cases.

Crystallographic and Stability Considerations

- 3-Hexyl-5,5-diphenylimidazolidine-2,4-dione () crystallizes in a monoclinic system (P21) with extensive C–H⋯O hydrogen bonding, contributing to thermal stability. The target compound’s dihydroisoquinoline substituent may similarly stabilize its solid-state structure via π-π stacking or hydrophobic interactions.

Biological Activity

The compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and pharmacological implications based on recent studies.

Chemical Structure and Synthesis

The compound features a 5,5-diphenylimidazolidine ring fused with a 3,4-dihydroisoquinoline moiety. The synthesis typically involves multiple steps including the formation of the imidazolidine core followed by the introduction of the isoquinoline unit.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O2 |

| Molecular Weight | 378.44 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticonvulsant Properties

One of the most significant biological activities of this compound is its anticonvulsant effect. In a study utilizing the Strychnine Induced Convulsion Method , it was demonstrated that derivatives of 5,5-diphenylimidazolidine-2,4-dione , including the target compound, exhibited notable anticonvulsant activity. The mechanisms proposed include modulation of neurotransmitter systems and ion channels involved in neuronal excitability .

Antioxidant Activity

Research has indicated that compounds containing the imidazolidine structure display significant antioxidant properties . This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. Such properties are crucial for potential therapeutic applications in neurodegenerative diseases where oxidative damage is prevalent .

Pharmacological Characterization

Recent pharmacological studies have characterized the compound's interaction with various biological targets. Notably, it has been identified as a positive allosteric modulator for dopamine receptors, which may contribute to its neuroprotective effects. The selectivity for specific receptor subtypes could lead to fewer side effects compared to traditional drugs .

Case Studies

- Study on Anticonvulsant Effects : A series of derivatives were synthesized and tested for anticonvulsant activity. The results showed that modifications on the isoquinoline moiety significantly enhanced efficacy compared to the parent compound .

- Antioxidant Efficacy Assessment : In vitro assays demonstrated that the compound effectively decreased lipid peroxidation and increased cellular viability under oxidative stress conditions, indicating its potential as a neuroprotective agent .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione?

Answer:

The synthesis of structurally related 5,5-diphenylimidazolidine-2,4-dione derivatives involves nucleophilic substitution under controlled conditions. Key steps include:

- Reagent Selection : Use DMF as a polar aprotic solvent to stabilize intermediates and enhance reactivity. Anhydrous K₂CO₃ acts as a base, while KI facilitates substitution via a halogen-exchange mechanism .

- Temperature and Time : Maintain a reaction temperature of 50–55°C for 24–26 hours to ensure completion without side reactions.

- Purification : Post-reaction, precipitate the product using ice-cold water, followed by vacuum filtration and recrystallization in ethanol to achieve >95% purity .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

Characterization relies on a combination of:

- ¹H/¹³C NMR : Identify protons on the dihydroisoquinoline and diphenyl groups (e.g., aromatic protons at δ 7.2–7.6 ppm, methylene groups at δ 3.5–4.0 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1750–1780 cm⁻¹ and N-H stretches at ~3200–3350 cm⁻¹ .

- Mass Spectrometry : Verify the molecular ion peak (e.g., [M+H]⁺) aligned with the theoretical molecular weight.

Advanced: What computational methods are suitable for predicting the reactivity of this compound in CNS-targeted applications?

Answer:

Integrate quantum chemical calculations with molecular docking:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies for substitutions or ring-opening reactions .

- Docking Studies : Simulate interactions with CNS receptors (e.g., serotonin or dopamine transporters) using software like AutoDock Vina. Prioritize binding poses with low RMSD values and high affinity scores .

- Feedback Loops : Refine computational models with experimental data (e.g., IC₅₀ values) to improve predictive accuracy .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Bond Angles and Lengths : For example, the imidazolidine-dione ring typically shows C-N bond lengths of ~1.38–1.42 Å and C=O bonds of ~1.21 Å .

- Conformational Analysis : The dihydroisoquinoline moiety adopts a boat or chair conformation, influencing steric interactions .

- Packing Diagrams : Analyze intermolecular forces (e.g., π-π stacking between phenyl groups) to predict solubility and stability .

Advanced: How should researchers address contradictions between experimental and computational data?

Answer:

Apply comparative analysis frameworks:

- Statistical Validation : Use chi-squared tests or ANOVA to assess discrepancies in spectroscopic or biological data .

- Error Source Identification : Check for impurities (e.g., via HPLC) or computational parameter mismatches (e.g., solvent models in DFT).

- Iterative Refinement : Adjust synthetic protocols (e.g., catalyst loading) or computational settings (e.g., basis sets) to align results .

Advanced: What reactor design considerations are critical for scaling up synthesis?

Answer:

Key factors include:

- Mixing Efficiency : Use baffled reactors to enhance mass transfer in viscous DMF-based reactions .

- Temperature Control : Implement jacketed reactors with PID controllers to maintain ±1°C accuracy during exothermic steps .

- Separation Integration : Couple continuous-flow systems with membrane technologies to isolate intermediates in real time .

Advanced: How can researchers leverage heterogeneous catalysis to improve yield?

Answer:

- Catalyst Screening : Test Pd/C or zeolites for Suzuki couplings or deprotection steps.

- Reusability : Assess catalyst stability over multiple cycles via ICP-MS to detect metal leaching.

- Kinetic Studies : Use Arrhenius plots to optimize temperature and pressure for maximum turnover frequency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.